Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride
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Overview
Description
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of phenylalanine, an essential amino acid, and is known for its unique chemical properties and versatility in various reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylalanine or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving protection, alkylation, and hydrolysis steps.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques like continuous flow chemistry.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles like halides under acidic or basic conditions.
Major Products Formed:
Quinones: Resulting from the oxidation of the phenyl ring.
Secondary Amines: Resulting from the reduction of the amino group.
Substituted Derivatives: Resulting from substitution reactions.
Mechanism of Action
Target of Action
It is identified as a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to phenylalanine. Phenylalanine is an essential amino acid involved in the synthesis of proteins and other bioactive molecules.
Mode of Action
As a phenylalanine derivative , it may be involved in protein synthesis and other biochemical processes
Biochemical Pathways
Given its structural similarity to phenylalanine , it may be involved in the same pathways, such as protein synthesis and the production of other bioactive molecules.
Result of Action
As a derivative of phenylalanine , it may have similar effects, such as participating in protein synthesis and influencing the production of other bioactive molecules.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Studied for its role in biological systems and potential as a biomarker. Medicine: Investigated for its therapeutic potential in treating various diseases. Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: A related ester without the amino group.
2-Amino-3-(4-hydroxyphenyl)propanal: A similar compound with an aldehyde group instead of an ester.
Uniqueness: Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride is unique due to its combination of an amino group and a hydroxyl group on the phenyl ring, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8;/h2-5,9,13H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZSZUCRULLPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-66-2 |
Source
|
Record name | methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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